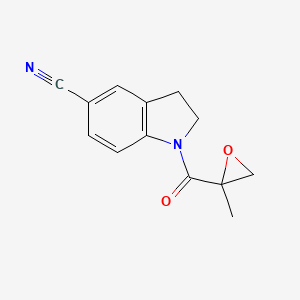
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structure:
- It consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted at positions 2 and 6.
- The substituent at position 6 is a 3-methoxytetrahydrofuran-3-yl group, which adds a heterocyclic moiety to the pyridine ring.
- The chlorine atom at position 2 further modifies the compound.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: C9H11ClNO2
.Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
- industrial production methods likely involve multi-step synthesis, starting from commercially available precursors.
Análisis De Reacciones Químicas
- Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄).
- Major products depend on the specific reaction conditions and substituents introduced.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: may undergo various chemical reactions:
Aplicaciones Científicas De Investigación
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: It might find use as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
- Unfortunately, detailed information about its mechanism of action is not readily available.
- Researchers would need to explore its interactions with specific molecular targets (enzymes, receptors, etc.) to understand its effects.
Comparación Con Compuestos Similares
- Similar compounds include other chloropyridines or pyridine derivatives with heterocyclic substituents.
- Highlighting its uniqueness would require a comparative analysis of its structure, reactivity, and applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-chloro-6-(3-methoxyoxolan-3-yl)pyridine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 |
Clave InChI |
DNMOZIKNEZPCDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCOC1)C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)


![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)










